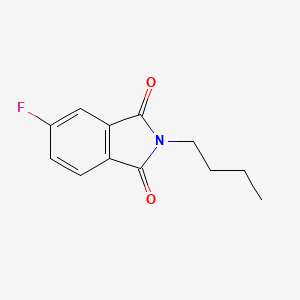

2-Butyl-5-fluoroisoindoline-1,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-butyl-5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDPQKULVZZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Proposed Synthesis of 2 Butyl 5 Fluoroisoindoline 1,3 Dione

A plausible synthetic route to 2-Butyl-5-fluoroisoindoline-1,3-dione would likely involve a two-step process, beginning with commercially available starting materials.

Step 1: Synthesis of 5-Fluorophthalic Anhydride (B1165640)

The synthesis of the fluorinated phthalic anhydride intermediate could be achieved through various established methods. One common approach is the oxidation of a corresponding fluorinated o-xylene (B151617) derivative. Alternatively, fluorination of a pre-existing phthalic anhydride derivative could be employed, although this can sometimes lead to mixtures of products.

Step 2: N-Alkylation to Yield this compound

The final step would involve the reaction of 5-fluorophthalic anhydride with n-butylamine. This condensation reaction is typically carried out by heating the two reactants in a suitable solvent, such as glacial acetic acid or by a solvent-free melt reaction. google.comresearchgate.net This reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon further heating to yield the desired N-substituted isoindoline-1,3-dione.

Alternatively, a variation of the Gabriel synthesis could be employed. unacademy.combyjus.commasterorganicchemistry.com This would involve first reacting 5-fluorophthalic anhydride with a source of ammonia (B1221849) to form 5-fluorophthalimide, followed by deprotonation with a base like potassium hydroxide (B78521) to form the potassium salt. This salt can then be reacted with 1-bromobutane (B133212) in an SN2 reaction to introduce the N-butyl group.

Predicted Physicochemical and Spectroscopic Properties

Based on the proposed structure, the following properties can be predicted for 2-Butyl-5-fluoroisoindoline-1,3-dione:

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| Solubility | Likely to be soluble in common organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water. |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic due to the presence of the butyl chain and the aromatic ring. |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The aromatic region would likely show complex multiplets due to the fluorine substitution, corresponding to the three protons on the benzene (B151609) ring. The fluorine atom would cause splitting of the signals of the adjacent protons.

The butyl group would exhibit characteristic signals: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the two internal methylene (B1212753) groups (~1.3-1.7 ppm), and a triplet for the methylene group attached to the nitrogen atom (~3.6 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The spectrum would show signals for the twelve carbon atoms. The two carbonyl carbons would appear downfield (~167 ppm).

The aromatic carbons would show signals in the range of ~110-140 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

The four carbons of the butyl group would be observed in the upfield region of the spectrum.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

A single resonance would be expected for the fluorine atom attached to the aromatic ring. The chemical shift would be indicative of its electronic environment.

IR (Infrared) Spectroscopy:

Strong absorption bands characteristic of the imide group would be prominent, with two carbonyl stretching vibrations appearing around 1770 and 1710 cm⁻¹.

C-N stretching vibrations would be observed in the region of 1300-1400 cm⁻¹.

Aromatic C-H and C=C stretching vibrations would be present in their typical regions.

A C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 221.

Fragmentation patterns would likely involve the loss of the butyl chain and other characteristic fragments of the phthalimide (B116566) core.

Potential Applications of 2 Butyl 5 Fluoroisoindoline 1,3 Dione

Retrosynthetic Analysis and Key Disconnections for the this compound Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary retrosynthetic disconnections focus on the robust isoindoline-1,3-dione core and the N-butyl substituent.

The most logical and common disconnection is at the nitrogen-carbon (N-C) bond of the imide ring, which connects the butyl group to the phthalimide core. This disconnection suggests two primary synthetic pathways:

Pathway A: This involves the formation of the isoindoline-1,3-dione ring by reacting a suitable precursor with n-butylamine. This leads back to 4-fluorophthalic acid or its anhydride (B1165640) derivative, 4-Fluoroisobenzofuran-1,3-dione (also known as 4-fluorophthalic anhydride), and n-butylamine. This is the most direct and classical approach.

Pathway B: An alternative disconnection involves first forming the 5-fluoroisoindoline-1,3-dione (5-fluorophthalimide) core and then introducing the butyl group in a separate N-alkylation step. This pathway would involve a reaction between 5-fluorophthalimide and a butyl halide (e.g., butyl bromide) or another suitable electrophile.

A schematic representation of this retrosynthetic analysis is presented below:

| Target Molecule | Key Disconnection | Precursors |

| This compound | C(O)-N Bond | Pathway A: 4-Fluoroisobenzofuran-1,3-dione + n-Butylamine |

| N-Butyl Bond | Pathway B: 5-Fluoroisoindoline-1,3-dione + Butyl bromide (or other butylating agent) |

This analysis lays the groundwork for the synthetic strategies discussed in the following sections, with Pathway A representing the classical condensation approach and Pathway B opening the door to more advanced N-alkylation techniques.

Classical Condensation Reactions for Isoindoline-1,3-dione Core Formation

The most conventional and widely employed method for synthesizing N-substituted phthalimides is the condensation reaction between a phthalic anhydride and a primary amine. This approach is efficient and generally high-yielding.

The key starting material for this synthesis is 4-Fluoroisobenzofuran-1,3-dione. This precursor contains the necessary fluorine atom on the aromatic ring and the anhydride functionality required for the subsequent reaction. The synthesis of various N-aryl-4-fluorophthalimides has been successfully achieved through the condensation of 4-fluorophthalic anhydride with different aromatic amines, typically by refluxing in acetic acid. nih.gov This demonstrates the viability of 4-fluorophthalic anhydride as a precursor for forming the fluorinated isoindoline-1,3-dione core.

The introduction of the butyl group is achieved through a direct amination reaction with n-butylamine. The reaction proceeds via a two-step mechanism. First, the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of the isoindoline-1,3-dione.

A general procedure, analogous to the synthesis of N-butylphthalimide from phthalic anhydride, involves heating a mixture of 4-Fluoroisobenzofuran-1,3-dione and n-butylamine. google.com The reaction can be carried out in a suitable solvent, such as glacial acetic acid, or even under solvent-free conditions by simply heating the reactants together. nih.gov

Table 1: Typical Reaction Parameters for Condensation

| Parameter | Condition |

| Reactants | 4-Fluoroisobenzofuran-1,3-dione, n-Butylamine |

| Solvent | Glacial Acetic Acid, Ethanol, or solvent-free |

| Temperature | Reflux or heating (e.g., 100-160 °C) |

| Reaction Time | 0.5 - 20 hours |

The product, this compound, can then be isolated and purified using standard techniques such as recrystallization or chromatography.

Advanced Synthetic Strategies and Catalytic Approaches

While classical condensation is robust, advanced synthetic methods can offer advantages in terms of milder reaction conditions, improved yields, and greater control over selectivity, particularly in more complex molecules.

This approach follows Pathway B from the retrosynthetic analysis. It involves the pre-synthesis of 5-fluoroisoindoline-1,3-dione, followed by the selective alkylation of the nitrogen atom. The N-H proton of the phthalimide is acidic and can be removed by a base to generate a nucleophilic anion, which then reacts with an alkylating agent like butyl bromide.

The regioselectivity of N-alkylation is a significant consideration in more complex heterocyclic systems, such as indazoles, where multiple nitrogen atoms are available for alkylation. beilstein-journals.orgnih.gov In the case of 5-fluoroisoindoline-1,3-dione, there is only one nitrogen atom, simplifying the issue of regioselectivity. However, achieving high chemo-selectivity (to avoid reactions at other sites in more complex substrates) and optimizing reaction conditions for high yields are still important.

Common conditions for such N-alkylation reactions include the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. chemicalbook.com

Table 2: N-Alkylation Reaction Components

| Component | Example |

| Substrate | 5-Fluoroisoindoline-1,3-dione |

| Alkylating Agent | n-Butyl bromide, n-Butyl iodide, n-Butyl tosylate |

| Base | K₂CO₃, NaH, Cs₂CO₃ |

| Solvent | DMF, Acetonitrile, Dioxane |

Palladium catalysis has become a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. While not as common as the classical condensation method for simple phthalimides, palladium-catalyzed reactions could offer alternative routes to the isoindoline-1,3-dione core.

For instance, palladium-catalyzed aminocarbonylation reactions are used to synthesize amides and related structures. mdpi.com A hypothetical palladium-catalyzed approach to this compound could involve the cyclization of a suitably functionalized benzene (B151609) derivative. For example, a palladium catalyst could facilitate the intramolecular C-N bond formation in a precursor molecule containing both the amine and carboxylic acid functionalities.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for forming C-N bonds. This methodology has been applied to the synthesis of 5-amino-isoindoline-1,3-dione derivatives. researchgate.net A similar strategy could potentially be adapted for the synthesis of the target molecule, although it would represent a more complex and less direct route compared to the classical condensation. These advanced catalytic methods are generally reserved for substrates where the classical approaches are not feasible or for the construction of more complex molecular libraries.

Electrophilic and Nucleophilic Fluorination Methodologies on Isoindoline (B1297411) Scaffolds

The introduction of a fluorine atom onto the aromatic ring of an isoindoline scaffold can be approached via two fundamental pathways: direct fluorination of the pre-formed N-butylisoindoline-1,3-dione or, more commonly, by starting with a fluorinated precursor.

Synthesis from a Fluorinated Precursor: The most direct and widely employed strategy for synthesizing 5-fluoro-substituted isoindoline-1,3-diones is the use of a commercially available fluorinated starting material. The reaction involves the condensation of 4-fluorophthalic anhydride with butylamine (B146782). This method circumvents the challenges of direct fluorination on a potentially deactivated ring system. The reaction is typically a one-step process where the amine nucleophilically attacks the anhydride carbonyls, followed by cyclization via dehydration to form the imide ring. nih.gov

Direct Electrophilic Fluorination: This approach would involve the direct reaction of 2-butylisoindoline-1,3-dione with an electrophilic fluorine source. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices for electrophilic fluorination of aromatic compounds. wikipedia.orgbrynmawr.edu However, this method presents significant challenges in the context of the isoindoline-1,3-dione system. The two electron-withdrawing carbonyl groups of the phthalimide structure deactivate the aromatic ring, making it less susceptible to electrophilic attack. Consequently, forcing conditions, such as high temperatures or strong Lewis acid catalysis, would likely be required, which could lead to low yields and side reactions.

Direct Nucleophilic Aromatic Fluorination (SNAr): Nucleophilic fluorination offers an alternative for introducing fluorine. This pathway requires an isoindoline-1,3-dione scaffold bearing a suitable leaving group (e.g., -Cl, -NO₂) at the 5-position. The reaction with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like DMF or DMSO at elevated temperatures, would displace the leaving group. rsc.orgnih.gov The success of SNAr is contingent on the presence of the electron-withdrawing imide groups to activate the ring for nucleophilic attack. While mechanistically viable, this multi-step approach (synthesis of the N-butyl derivative, nitration/halogenation, then fluorination) is often more complex than starting with 4-fluorophthalic anhydride.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for scalable production. The primary synthetic route, the condensation of 4-fluorophthalic anhydride with butylamine, has been the subject of various optimization studies for analogous compounds. Key parameters include solvent, temperature, reaction time, and the use of catalysts.

The reaction is frequently performed by heating the reactants, either neat (solvent-free) or in a high-boiling solvent. google.com Glacial acetic acid is a common solvent that also acts as a catalyst, facilitating the dehydration and cyclization step. nih.gov Other solvents like toluene (B28343) or DMF can also be used. Temperatures typically range from 100 to 160 °C to drive the reaction to completion. google.com The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the amine and the specific conditions employed.

The table below summarizes typical conditions and their impact on the synthesis of N-alkylated phthalimides, which are directly applicable to the synthesis of the target compound.

| Entry | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | - | Reflux (~120) | 8 | Good to High |

| 2 | Toluene | - | Reflux (~110) | 12-24 | Moderate |

| 3 | DMF | K₂CO₃ | 60-80 | 6 | Good |

| 4 | Water | Phase Transfer Catalyst | 100-160 | 1-20 | High |

| 5 | None (Neat) | - | 150-180 | 0.5 | Moderate to Good |

This table is a representative summary based on analogous reactions. Actual yields for this compound may vary.

For large-scale synthesis, solvent-free methods or the use of water as a green solvent are increasingly attractive. A patented method for preparing N-butylphthalimide utilizes water as a solvent with a phase-transfer catalyst, offering an environmentally friendly and efficient process. google.com

Purification Techniques for Isolation of this compound

After the reaction is complete, the isolation and purification of the final product are essential to remove unreacted starting materials, by-products, and catalysts. The purification strategy depends on the physical properties of the product and the nature of the impurities.

Initial Workup: The crude reaction mixture is often cooled, leading to the precipitation of the product. The solid can be collected by filtration. A common workup procedure involves washing the crude product with a dilute aqueous acid solution (e.g., HCl) to remove any unreacted butylamine, followed by washing with water and a dilute base (e.g., NaHCO₃) to remove acidic impurities like unreacted anhydride that may have converted to 4-fluorophthalic acid.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals. Common solvents for recrystallizing phthalimide derivatives include ethanol, isopropanol, or mixtures such as dichloromethane/hexane (B92381).

Column Chromatography: If recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography is a highly effective alternative. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The components of the mixture separate based on their polarity, allowing for the isolation of the pure product.

Final Drying: After purification, the product is thoroughly dried, often under vacuum, to remove any residual solvent, yielding the final, pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR: Proton Chemical Shifts and Coupling Patterns Reflecting Substituent Effects

In a hypothetical ¹H NMR spectrum of this compound, the signals would be expected to appear in distinct regions corresponding to the different types of protons in the molecule. The butyl chain protons would typically appear in the upfield region (approximately 0.9-3.7 ppm). The aromatic protons on the fluoro-substituted benzene ring would be found in the downfield region (typically 7.0-8.0 ppm). The electron-withdrawing fluorine atom and the imide group would influence the precise chemical shifts of these aromatic protons, causing them to shift further downfield. Coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), which would help to confirm the connectivity of the butyl chain.

Hypothetical ¹H NMR Data Table

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Butyl -CH₃ | ~0.9 | Triplet (t) |

| Butyl -CH₂- | ~1.4 | Sextet |

| Butyl -CH₂- | ~1.6 | Quintet |

| N-CH₂- | ~3.7 | Triplet (t) |

| Aromatic C4-H | Downfield | Doublet of doublets (dd) |

| Aromatic C6-H | Downfield | Doublet of doublets (dd) |

| Aromatic C7-H | Downfield | Doublet of doublets (dd) |

¹³C NMR: Carbon Chemical Shifts and Fluorine Coupling Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments. The carbonyl carbons of the imide group are expected to be the most downfield signals (around 165-170 ppm). The aromatic carbons would appear in the range of 110-140 ppm. A key feature would be the carbon-fluorine coupling (C-F coupling). The carbon directly bonded to the fluorine atom (C5) would appear as a doublet with a large coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF) would also be observable for the adjacent aromatic carbons, providing further structural confirmation. magritek.com The butyl chain carbons would resonate in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Butyl -CH₃ | Upfield | No |

| Butyl -CH₂- | Upfield | No |

| Butyl -CH₂- | Upfield | No |

| N-CH₂- | Midfield | No |

| Aromatic C4 | Downfield | Yes (²JCF) |

| Aromatic C5 | Downfield | Yes (¹JCF) |

| Aromatic C6 | Downfield | Yes (²JCF) |

| Aromatic C7 | Downfield | Yes (³JCF) |

| Aromatic C3a/C7a | Downfield | Yes |

| Carbonyl C=O | Most Downfield | No |

¹⁹F NMR: Chemical Shift and Multiplicity of the Fluorine Environment

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, which would be instrumental in confirming the sequence of protons in the butyl chain and their relationships with the aromatic protons. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. emerypharma.com This would allow for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons and the aromatic carbons bonded to the imide nitrogen and the fluorine atom.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₂H₁₂FNO₂), HRMS would be used to determine its exact molecular weight. The measured monoisotopic mass should be very close to the calculated theoretical mass, confirming the elemental formula.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations (e.g., Imide Carbonyls, C-F Stretch)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Imide Carbonyls (C=O): Two distinct stretching vibrations for the symmetric and asymmetric stretching of the imide carbonyl groups, typically found in the region of 1700-1780 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-N Stretching: Vibrations for the carbon-nitrogen bonds of the imide ring.

C-F Stretch: A strong absorption band, typically in the range of 1000-1300 cm⁻¹, corresponding to the stretching of the carbon-fluorine bond. westmont.edu

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the butyl group.

X-ray Crystallography for Solid-State Structural AnalysisNo crystallographic data for this compound is present in the Cambridge Structural Database or other crystallographic resources. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not known.

While general information exists for related isoindoline-1,3-dione derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds. Further research and synthesis of this specific molecule would be required to generate the experimental data requested in the article outline.

Reactivity of the Fluorine Atom on the Aromatic Ring (C5 Position)

The fluorine atom at the C5 position of the aromatic ring is a primary site for diversification of the this compound molecule. The reactivity of this position is profoundly influenced by the strong electron-withdrawing effect of the two adjacent carbonyl groups of the imide ring.

The isoindoline-1,3-dione moiety acts as a powerful electron-withdrawing group, reducing the electron density of the attached benzene ring. This electronic deficit makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is an excellent leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic. beilstein-journals.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing carbonyl groups of the imide. Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. diva-portal.org

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a wide range of derivatives. beilstein-journals.orgnih.gov

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Class |

|---|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., MeO⁻, EtO⁻) | NaH or KOH in corresponding alcohol | 5-Alkoxyisoindoline-1,3-diones |

| O-Nucleophiles | Phenoxides (e.g., PhO⁻) | K₂CO₃ in DMF | 5-Aryloxyisoindoline-1,3-diones |

| N-Nucleophiles | Primary/Secondary Amines (e.g., Piperidine) | Heat, often with a base like K₂CO₃ | 5-Amino-substituted isoindoline-1,3-diones |

| S-Nucleophiles | Thiolates (e.g., PhS⁻) | K₂CO₃ in DMF | 5-(Arylthio)isoindoline-1,3-diones |

While SNAr provides a powerful tool for forming C-O, C-N, and C-S bonds, transition-metal-catalyzed cross-coupling reactions are essential for creating C-C and other C-heteroatom bonds. Although aryl fluorides are generally less reactive than other aryl halides in these reactions due to the strength of the C-F bond, specialized catalytic systems have been developed to enable their participation. mdpi.commdpi.com

Suzuki Coupling : This reaction would involve coupling with a boronic acid (or ester) in the presence of a palladium catalyst to form a new C-C bond. This would yield 5-aryl or 5-vinyl substituted isoindoline-1,3-diones.

Sonogashira Coupling : This palladium/copper co-catalyzed reaction with a terminal alkyne would introduce an alkynyl group at the C5 position, creating a C-C triple bond. soton.ac.uk

Buchwald-Hartwig Amination : This palladium-catalyzed reaction provides an alternative to SNAr for forming C-N bonds with a wide range of amines, amides, and carbamates under conditions that can be milder than those required for SNAr.

These reactions significantly expand the synthetic possibilities for modifying the aromatic core of the molecule.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | 5-Arylisoindoline-1,3-diones |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) salt + Base | C-C (sp) | 5-Alkynylisoindoline-1,3-diones |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst + Ligand + Base | C-N | 5-Amino-substituted isoindoline-1,3-diones |

The N-butyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This effect involves the polarization of sigma bonds, pushing electron density towards the imide nitrogen. libretexts.org However, the influence of this distant group on the reactivity at the C5 position is minimal and largely overshadowed by the powerful electronic effects of the imide's carbonyl groups.

Reactivity of the Carbonyl Groups (C1 and C3 Positions) of this compound

The reactivity of the carbonyl groups at the C1 and C3 positions of this compound is central to its chemical behavior. These electrophilic centers are susceptible to attack by a variety of nucleophiles, leading to a range of chemical transformations. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to enhance the electrophilicity of these carbonyl carbons, making them more reactive compared to unsubstituted N-butylphthalimide.

Hydrolysis and Ring-Opening Pathways

The isoindoline-1,3-dione ring system can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the five-membered ring. This reactivity is a characteristic feature of cyclic imides.

Under acidic conditions , the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. Tautomerization and subsequent cleavage of the C-N bond result in the formation of 4-fluoro-2-(butylcarbamoyl)benzoic acid. Further hydrolysis can yield 4-fluorophthalic acid and n-butylamine. libretexts.org

In basic media , the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This forms a tetrahedral intermediate which can then undergo ring opening to yield the salt of 4-fluoro-2-(butylcarbamoyl)benzoic acid. libretexts.org The general mechanism for base-catalyzed hydrolysis of phthalimides is a well-established process. libretexts.org

A key aspect of the hydrolysis of phthalimides is the liberation of the primary amine, a reaction that forms the basis of the Gabriel synthesis of primary amines. libretexts.orgmasterorganicchemistry.compatsnap.com In this context, hydrolysis of this compound would be a method to produce n-butylamine.

| Condition | Reagents | Primary Product |

| Acidic | H₃O⁺, Δ | 4-fluoro-2-(butylcarbamoyl)benzoic acid |

| Basic | NaOH, H₂O | Sodium 4-fluoro-2-(butylcarbamoyl)benzoate |

This table is illustrative and based on the general reactivity of phthalimides.

Reactions with Carbonyl Reagents (e.g., reducing agents, Grignard reagents)

The carbonyl groups of this compound are susceptible to attack by various carbonyl reagents, including reducing agents and organometallic compounds like Grignard reagents.

Reduction Reactions:

The reduction of phthalimides can yield a variety of products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to methylene (B1212753) groups, leading to the formation of 2-butyl-5-fluoroisoindoline.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. organic-chemistry.org Electrochemical reduction methods have also been shown to be effective for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org

| Reducing Agent | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Butyl-5-fluoroisoindoline |

| Sodium Borohydride (NaBH₄) | 2-Butyl-5-fluoro-3-hydroxyisoindolin-1-one |

This table is illustrative and based on the general reactivity of phthalimides.

Reactions with Grignard Reagents:

Grignard reagents (RMgX) are potent nucleophiles that readily attack the carbonyl carbons of the isoindoline-1,3-dione ring. The reaction of this compound with a Grignard reagent is expected to proceed via nucleophilic addition to one of the carbonyl groups. This would result in the formation of a tertiary alcohol after acidic workup. It has been shown that Grignard reagents can react with N-substituted phthalimides to produce hydroxyphthalimidines. skemman.is The addition of a second equivalent of the Grignard reagent can lead to further reaction and ring opening.

Regioselectivity and Chemoselectivity in Multi-Functionalized Derivatives

In multi-functionalized derivatives of this compound, the principles of regioselectivity and chemoselectivity become critical. The fluorine atom at the 5-position influences the electronic properties of the aromatic ring, which can, in turn, affect the reactivity of other substituents.

The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the fluorine (4 and 6) are also meta to the carbonyl groups, which are also deactivating.

In reactions involving the carbonyl groups, the two carbonyls in this compound are electronically equivalent. However, in derivatives with additional substituents on the aromatic ring, steric and electronic factors could lead to preferential attack at one of the carbonyls. For instance, a bulky substituent at the 4-position could sterically hinder attack at the C3 carbonyl, favoring reaction at the C1 position.

Chemoselectivity would be a key consideration if other reactive functional groups are present in a derivative. For example, in a molecule containing both the isoindoline-1,3-dione moiety and an ester group, a careful choice of reagents would be necessary to selectively target one functional group over the other.

Mechanistic Investigations of Key Transformation Reactions

Hydrolysis: The mechanism of both acid- and base-catalyzed hydrolysis proceeds through a tetrahedral intermediate formed by the nucleophilic addition of water or a hydroxide ion to a carbonyl carbon. This is followed by ring opening through the cleavage of a C-N bond. libretexts.org

Reduction with Hydrides: The reduction with complex metal hydrides like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by coordination of the aluminum to the carbonyl oxygen, facilitating the reduction.

Grignard Reaction: The reaction with a Grignard reagent begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbonyl carbons of the isoindoline-1,3-dione. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol.

Gabriel Synthesis: The mechanism of the Gabriel synthesis, which utilizes the phthalimide structure, involves the deprotonation of the N-H bond of phthalimide (not directly applicable to the N-butyl derivative, but the cleavage step is relevant) followed by an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com The subsequent cleavage of the N-alkylphthalimide, often with hydrazine, proceeds via nucleophilic attack at the carbonyl carbons, leading to the release of the primary amine. libretexts.orgmasterorganicchemistry.com

Further mechanistic insights into the reactions of phthalimide derivatives continue to be explored, with studies focusing on aspects such as catalytic cycles in metal-mediated transformations. rsc.org

Design and Synthesis of Advanced Isoindoline 1,3 Dione Derivatives from 2 Butyl 5 Fluoroisoindoline 1,3 Dione

Strategic Functionalization of the Butyl Side Chain

The N-butyl group of 2-Butyl-5-fluoroisoindoline-1,3-dione, while generally stable, offers potential sites for strategic functionalization to introduce new chemical properties or attachment points. The aliphatic nature of this chain means that C-H activation is required, which can be achieved through several modern synthetic methodologies.

One primary approach involves free-radical halogenation , typically at the methylene (B1212753) (CH₂) position adjacent to the phthalimide (B116566) nitrogen (α-position) or at the terminal methyl (CH₃) group (ω-position). The phthalimide group itself is electron-withdrawing, which can influence the reactivity of adjacent C-H bonds. nih.gov However, achieving high regioselectivity can be challenging and may lead to a mixture of products.

More advanced and selective methods for C-H functionalization are also applicable. These include:

Photoredox Catalysis: Visible-light-induced catalysis can generate N-α alkyl radicals from amide-containing structures, allowing for subsequent amination or alkenylation under mild conditions. rsc.org This approach offers a pathway to selectively modify the position adjacent to the nitrogen atom.

Transition-Metal-Catalyzed C-H Activation: Directed C-H activation, often employing rhodium or palladium catalysts, can functionalize specific C-H bonds. acs.orgmdpi.comoup.com While direct activation of an N-alkyl group can be complex, the use of directing groups or specialized catalysts can facilitate the introduction of new functional groups such as alkyls, alkenes, or aryl moieties. mdpi.comoup.com

Enzymatic Hydroxylation: Biocatalytic approaches using specific enzymes could introduce hydroxyl groups at defined positions on the butyl chain, which can then be used as handles for further chemical elaboration.

These strategies transform the inert butyl chain into a reactive component, enabling the attachment of various chemical entities and expanding the structural diversity of the resulting derivatives.

Introduction of Diverse Chemical Entities via C5 Fluorine Displacement

The fluorine atom at the C5 position of the isoindoline-1,3-dione ring is a key site for modification via Nucleophilic Aromatic Substitution (SNAr) . nih.gov The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the two adjacent carbonyl groups of the imide structure. libretexts.orgacsgcipr.org This activation lowers the electron density of the aromatic ring, facilitating the attack of a nucleophile at the carbon bearing the fluorine atom and subsequent displacement of the fluoride (B91410) ion, which is a good leaving group. nih.gov

This reaction is highly versatile and allows for the introduction of a wide array of chemical functionalities through the use of different nucleophiles:

N-Nucleophiles: Primary and secondary amines (aliphatic or aromatic) react readily to form C-N bonds, yielding 5-amino substituted derivatives. nih.govnih.gov This is a common strategy for attaching linkers or other molecular fragments.

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more reactive alkoxide or phenoxide, can displace the fluorine to create aryl ethers (C-O bonds). nih.govnih.gov

S-Nucleophiles: Thiols react under basic conditions to form thioethers (C-S bonds), providing another avenue for diversification. acsgcipr.orgnih.gov

The SNAr reaction on this scaffold is generally efficient and regioselective, occurring specifically at the C5 position without affecting other parts of the molecule. This reliability makes it a cornerstone for the rational design of advanced derivatives.

| Nucleophile Type | Example Nucleophile | Resulting C5-Substituent | Bond Formed |

|---|---|---|---|

| Nitrogen (Amine) | Piperazine | -N(CH₂CH₂)₂NH | C-N |

| Nitrogen (Amine) | Aniline | -NHPh | C-N |

| Oxygen (Alcohol) | Sodium Methoxide (CH₃ONa) | -OCH₃ | C-O |

| Oxygen (Phenol) | Sodium Phenoxide (PhONa) | -OPh | C-O |

| Sulfur (Thiol) | Sodium Thiophenolate (PhSNa) | -SPh | C-S |

Linker Chemistry and Conjugate Formation: Utilizing this compound as a Chemical Building Block for Complex Architectures

The this compound scaffold is a valuable building block in the construction of complex chemical architectures, particularly those relevant to proximity-inducing chemical systems like Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.comfrontiersin.org In this context, the isoindoline-1,3-dione moiety serves as a precursor to a "warhead" that can bind to an E3 ubiquitin ligase, such as cereblon. chemicalbook.comsmolecule.com The C5-fluoro position is a well-established and synthetically convenient attachment point for the chemical linkers that are central to these bifunctional molecules. frontiersin.orgresearchgate.net

The formation of conjugates involves the SNAr reaction described previously, where the nucleophile is itself a linker or a precursor to one. Common strategies include:

Reaction with Amino-Linkers: Nucleophiles such as N-Boc-piperazine or amino-polyethylene glycol (amino-PEG) chains can be reacted directly with the C5-fluoro position. The remaining functional group on the linker (e.g., a deprotected amine or a terminal alkyne/azide for click chemistry) is then used to attach the second component of the conjugate.

Multi-step Linker Attachment: A small, functionalized nucleophile (e.g., 4-aminophenol) can be attached first. The functional group on this new substituent (e.g., the hydroxyl group of the phenol) then serves as the anchor point for the subsequent elongation of the linker chain.

The chemistry at the C5 position allows for precise control over the length, rigidity, and chemical nature of the attached linker, which are critical parameters in the design of these complex systems. explorationpub.com The this compound molecule, therefore, acts as a readily modifiable chemical handle for assembling these larger, multi-component structures. rsc.org

| Linker Precursor (Nucleophile) | Reaction Type | Resulting Linker Attachment Point | Purpose |

|---|---|---|---|

| 4-Aminophenol | S~N~Ar | -NH-C₆H₄-OH | Provides a hydroxyl group for further functionalization (e.g., etherification). |

| N-Boc-1,2-diaminoethane | S~N~Ar | -NH-CH₂CH₂-NH-Boc | Provides a protected amine that can be deprotected for subsequent amide coupling. |

| Propargylamine | S~N~Ar | -NH-CH₂-C≡CH | Introduces a terminal alkyne for use in Cu-catalyzed "click chemistry". |

| Piperazine | S~N~Ar | -N(CH₂CH₂)₂NH | Introduces a secondary amine suitable for coupling to carboxylic acids or other electrophiles. broadpharm.com |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Modifying the this compound molecule, particularly at the C5 position, inherently alters its chemical properties and reactivity. Understanding these structure-reactivity relationships is crucial for predicting the behavior of novel derivatives in subsequent synthetic steps. The primary factors at play are electronic and steric effects.

Electronic Effects: The nature of the substituent introduced at the C5 position significantly influences the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): If an EWG (e.g., a nitro or cyano group, though less commonly introduced via SNAr) were present at C5, it would further decrease the ring's electron density, making it even more reactive towards nucleophiles but less reactive towards electrophiles. lumenlearning.com

Steric Effects: The size of the nucleophile and the resulting C5 substituent can impact the reactivity of adjacent positions. A bulky group at C5 may sterically hinder potential reactions at the C4 or C6 positions of the aromatic ring. Similarly, very large substituents could potentially influence the conformation of the N-butyl group or interactions involving the imide carbonyls. For instance, the synthesis of derivatives of indane-1,3-dione, a related structure, has shown that steric hindrance can be used to control regioselectivity in reactions. nih.gov

This interplay of electronic and steric factors dictates the chemical behavior of the new derivatives, guiding further synthetic design and application.

| C5-Substituent Type | Example | Electronic Effect on Ring | Predicted Impact on Reactivity |

|---|---|---|---|

| Strong Electron-Donating (Resonance) | -NH₂ | Increases electron density | Decreased reactivity toward nucleophiles; Increased reactivity toward electrophiles (relative to parent). |

| Moderate Electron-Donating (Resonance) | -OCH₃ | Increases electron density | Decreased reactivity toward nucleophiles; Increased reactivity toward electrophiles (relative to parent). |

| Weak Electron-Donating (Inductive) | -CH₃ | Slightly increases electron density | Minor decrease in reactivity toward nucleophiles. |

| Halogen (Inductive Withdrawal, Resonance Donation) | -Cl, -Br | Slightly decreases electron density | Slightly increased reactivity toward nucleophiles (relative to H). |

Computational and Theoretical Studies of 2 Butyl 5 Fluoroisoindoline 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the fundamental properties of molecules. For 2-Butyl-5-fluoroisoindoline-1,3-dione, such studies would be invaluable in characterizing its behavior and potential applications. However, specific data for this compound are not available.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For this compound, the flexibility of the butyl group would necessitate a thorough conformational analysis to identify the global minimum energy structure and other low-energy conformers. This information is critical as the conformation can significantly influence the molecule's reactivity and physical properties. Unfortunately, no such studies have been published.

Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Regrettably, there is no available data on the HOMO and LUMO energies or their distributions for this specific molecule.

Atomic Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP). This analysis helps to identify electron-rich and electron-poor regions of the molecule, which is fundamental for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. The MEP is also a valuable tool for understanding how a molecule will interact with biological receptors or other reactants. For this compound, this information would be particularly useful in predicting its solubility and binding characteristics. However, no studies have reported on the atomic charge distribution or electrostatic potential of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the energy barriers that govern the reaction rate.

Transition State Identification and Energy Barrier Calculations

For any chemical transformation involving this compound, computational modeling could be used to locate the transition state structures and calculate the activation energy barriers. This information is vital for understanding the kinetics of a reaction and for optimizing reaction conditions. For instance, in the synthesis of this compound or in its subsequent reactions, identifying the rate-determining step would be a key outcome of such a study. To date, no such mechanistic studies have been published.

Solvent Effects on Reaction Thermodynamics and Kinetics

The surrounding solvent can have a profound impact on the thermodynamics and kinetics of a chemical reaction. Computational models, such as implicit or explicit solvation models, can be employed to simulate these effects. Such studies would be essential for predicting how the behavior of this compound might change in different solvent environments, which is crucial for practical applications in synthesis and materials science. There is currently no available research on the computational modeling of solvent effects for this compound.

Prediction and Verification of Spectroscopic Parameters

A thorough search of scientific literature and chemical databases has revealed a significant lack of published computational studies specifically focused on this compound. While theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to predict spectroscopic parameters for novel compounds, no such data appears to be publicly available for this specific molecule.

Typically, computational chemistry methods would be utilized to calculate the nuclear magnetic resonance (NMR) chemical shifts for active nuclei like ¹H, ¹³C, and ¹⁹F. These theoretical values, once calculated, are invaluable for the verification of experimentally obtained spectra, aiding in the structural elucidation of the compound. Similarly, the prediction of vibrational frequencies through computational modeling provides theoretical infrared (IR) and Raman spectra. These calculated spectra are instrumental in assigning the vibrational modes of the molecule, offering deep insights into its molecular structure and bonding.

However, in the case of this compound, specific data tables of calculated NMR chemical shifts and vibrational frequencies could not be compiled due to the absence of relevant research articles or database entries.

Ligand-Targeting Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and medicinal chemistry, docking studies are crucial for understanding the potential interactions between a small molecule, such as this compound, and a biological target, typically a protein. These studies can elucidate the binding mode and affinity of the ligand within the defined binding pocket of the target.

The analysis of these interactions, which includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, is fundamental to predicting the ligand's potential as a modulator of the target's function. The results of such studies are often presented in data tables summarizing binding energies and key interacting residues.

Despite the utility of these methods, a comprehensive review of available scientific literature and databases yielded no specific ligand-targeting predictions or molecular docking studies for this compound. Consequently, it is not possible to provide a detailed analysis of its chemical interactions with any defined binding pockets.

Potential Applications in Advanced Organic Synthesis and Materials Science

2-Butyl-5-fluoroisoindoline-1,3-dione as a Versatile Synthetic Intermediate and Building Block

The primary route for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride (B1165640) with a corresponding amine. acs.orgnih.gov For this compound, the synthesis would logically proceed through the reaction of 4-fluorophthalic anhydride with n-butylamine. This reaction is typically robust and can be performed under various conditions, including in solvents like acetic acid or using greener methods. nih.govgoogle.com

Once synthesized, the compound serves as a valuable building block. The phthalimide (B116566) moiety is a cornerstone in organic synthesis, famously used as a masked form of a primary amine in the Gabriel synthesis. youtube.com While using it to re-synthesize butylamine (B146782) is redundant, the principle applies when more complex alkyl chains are desired. The N-butyl group imparts lipophilic character, enhancing solubility in organic solvents and non-polar media, which is a crucial property for its integration into larger molecular frameworks. The fluorine atom on the benzene (B151609) ring can significantly influence the electronic properties and metabolic stability of molecules derived from this intermediate, a common strategy in medicinal chemistry. nih.gov

Table 1: Hypothetical Synthesis Parameters

| Reactant 1 | Reactant 2 | Typical Solvent | Condition | Product |

|---|---|---|---|---|

| 4-Fluorophthalic Anhydride | n-Butylamine | Glacial Acetic Acid | Reflux | This compound |

| Potassium Phthalimide (Fluorinated Analogue) | 1-Bromobutane (B133212) | DMF | Room Temperature | This compound |

Development of Novel Organic Reactions and Methodologies

The phthalimide structure is not merely a passive scaffold; it is a photochemically active chromophore. irb.hr Derivatives of phthalimide are known to participate in a variety of photochemical reactions, including intramolecular hydrogen abstraction and cycloadditions. irb.hr The N-butyl group in this compound could be an active participant in such reactions, potentially leading to the formation of complex nitrogen-containing heterocyclic systems upon irradiation. irb.hr

Furthermore, the development of efficient and environmentally benign synthetic methods is a constant goal in organic chemistry. The N-alkylation of phthalimides has been shown to be effective in ionic liquids, which serve as reusable and non-volatile reaction media. organic-chemistry.org Applying such methodologies to the synthesis of this compound represents an advancement over traditional methods. The compound can also serve as a test substrate for novel palladium-catalyzed reactions that aim to construct the phthalimide core, offering alternative pathways to this important structural motif. nih.govrsc.org

Exploration in Materials Science: Potential as Polymer Additives, Colorants, Dyes, or Components in Photochromic Systems

The photophysical properties of phthalimides and their derivatives make them attractive candidates for materials science applications. rsc.org While many simple N-alkylphthalimides are weakly fluorescent, substitution on the aromatic ring can dramatically alter their properties. rsc.org The presence of a fluorine atom, an electron-withdrawing group, is expected to modulate the energy of the molecular orbitals, thereby shifting the UV-visible absorption and fluorescence emission spectra. researchgate.net This tuning of photophysical properties is fundamental to the design of novel colorants and dyes.

In the realm of polymer science, fluorinated polyimides are prized for their high thermal stability, excellent optical transparency, and low moisture absorption. researchgate.net While this compound is a small molecule, it could serve as a monomer for polymerization or as a functional additive. As an additive, its lipophilic butyl chain would promote dispersion in polymer matrices, while the fluorinated phthalimide head could impart improved thermal and photostability. Phthalimide-containing polymers are also being investigated as redox-active materials for use in all-organic batteries, highlighting another potential avenue for this class of compounds. acs.org The inherent photochemical reactivity of the phthalimide core also suggests a potential role in the development of photoresponsive or photochromic materials. irb.hr

Table 2: Predicted Physicochemical Properties and Potential Impact

| Structural Feature | Predicted Property | Potential Application Area |

|---|---|---|

| Phthalimide Core | Photochemical Reactivity, Redox Activity | Photochromic Systems, Organic Electronics |

| Fluorine Substituent | Modulated Electronic Properties, Thermal Stability | Specialty Dyes, High-Performance Polymers |

| N-Butyl Group | Increased Lipophilicity and Solubility | Polymer Additives, Processable Materials |

Role in the Synthesis of Complex Heterocyclic Systems

The phthalimide group is a well-established synthon for the construction of more elaborate molecular architectures. Its most fundamental role is as a stable protecting group for primary amines, which can be deprotected under specific conditions, often using hydrazine. youtube.com Beyond this classic transformation, the phthalimide ring itself can be a precursor to other heterocyclic systems.

Photocyclization reactions involving the N-alkyl chain are a powerful method for creating polycyclic aza-heterocycles, which are common motifs in natural products and pharmaceuticals. irb.hr Irradiation of this compound could initiate an intramolecular hydrogen abstraction from the butyl chain, followed by radical cyclization to yield novel, complex heterocyclic structures. The stability and reactivity of the phthalimide core make it an ideal starting point for synthetic pathways that aim to build molecular complexity efficiently. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-butyl-5-fluoroisoindoline-1,3-dione, and how do reaction parameters (e.g., solvent, catalyst, temperature) influence yield and purity?

Methodological Answer:

- Synthetic Protocols : Standard methods involve nucleophilic substitution or cyclization reactions. For fluorinated isoindoline derivatives, microwave-assisted synthesis under controlled temperature (e.g., 60–80°C) with catalysts like CuI/H₂O₂ in ethanol/ethyl acetate systems can achieve yields >60% .

- Parameter Optimization : Use factorial design (e.g., 2^k or Box-Behnken) to test variables such as solvent polarity, reaction time, and catalyst loading. Statistical analysis (ANOVA) identifies critical factors affecting purity and yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR/FTIR : Confirm substituent positions (e.g., fluorine at C5, butyl chain at C2) via chemical shifts (¹H/¹³C) and vibrational modes (C=O stretching at ~1700 cm⁻¹) .

- Mass Spectrometry : HRMS-TOF validates molecular weight (e.g., theoretical vs. observed m/z) .

- XRD : Resolve crystal packing and intermolecular interactions for stability studies.

Advanced Research Questions

Q. How do computational models (e.g., DFT, QM/MM) predict the reactivity and stability of this compound under varying pH and oxidative conditions?

Methodological Answer:

- Computational Workflow :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gaps) and electrophilic/nucleophilic sites .

- Reaction Path Sampling : Use quantum chemical methods (e.g., NEB) to map degradation pathways under acidic/oxidative stress .

- Validation : Compare predicted intermediates (e.g., fluorinated byproducts) with HPLC-MS experimental data .

Q. What experimental designs resolve contradictions in reported bioactivity data for fluorinated isoindoline derivatives?

Methodological Answer:

- Data Reconciliation Framework :

- Meta-Analysis : Aggregate published IC₅₀ values and apply multivariate regression to identify confounding variables (e.g., assay type, cell lines) .

- Controlled Replication : Standardize assays (e.g., enzyme inhibition kinetics) under identical conditions (pH 7.4, 37°C) to isolate structure-activity relationships .

Q. How do environmental factors (e.g., humidity, UV exposure) impact the degradation pathways of this compound on indoor surfaces?

Methodological Answer:

- Surface Chemistry Studies :

- Microspectroscopic Imaging : Track adsorption/desorption kinetics on silica or polymer surfaces using AFM-IR .

- Accelerated Aging Tests : Expose samples to UV light (254 nm) and monitor degradation via GC-MS to identify photolysis byproducts .

Data-Driven Experimental Design

Q. What statistical methods optimize multi-step syntheses of fluorinated isoindoline derivatives?

Methodological Answer:

Q. How can researchers validate the scalability of lab-scale syntheses for this compound?

Methodological Answer:

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer in batch reactors and identify bottlenecks (e.g., exothermic peaks) .

- Pilot-Scale Trials : Gradually scale from 1g to 100g batches while monitoring purity via inline PAT tools (e.g., Raman spectroscopy) .

Safety and Stability

Q. What are the critical safety protocols for handling this compound in high-temperature reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。